Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate

Kinase inhibition ALK c-Met

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate (CAS 1396879-84-7) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, a scaffold recognized in the patent literature for potent inhibition of protein kinases, particularly anaplastic lymphoma kinase (ALK) and c-Met. The compound features a 6-(pyrrolidin-1-yl)pyridazine core linked via a carboxamide bridge to an ethyl 2-aminobenzoate moiety, a structural arrangement that distinguishes it from the amino-pyridazine ether series leading to the FDA-approved agent ensartinib.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 1396879-84-7
Cat. No. B2840450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate
CAS1396879-84-7
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3
InChIInChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)19-17(23)15-9-10-16(21-20-15)22-11-5-6-12-22/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,19,23)
InChIKeyGBXRVBCBHSMXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate (CAS 1396879-84-7): A Pyridazine-3-Carboxamide Kinase Inhibitor Scaffold for Preclinical Oncology Research


Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate (CAS 1396879-84-7) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, a scaffold recognized in the patent literature for potent inhibition of protein kinases, particularly anaplastic lymphoma kinase (ALK) and c-Met [1]. The compound features a 6-(pyrrolidin-1-yl)pyridazine core linked via a carboxamide bridge to an ethyl 2-aminobenzoate moiety, a structural arrangement that distinguishes it from the amino-pyridazine ether series leading to the FDA-approved agent ensartinib. With a molecular weight of 340.38 g/mol and a calculated topological polar surface area (TPSA) of approximately 85 Ų, this compound occupies physicochemical space consistent with orally bioavailable kinase inhibitors [2].

Procurement Risk: Why Generic Pyridazine-3-Carboxamides Cannot Substitute for Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate


Within the pyridazine-3-carboxamide class, subtle modifications to the amide substituent and ester moiety profoundly alter kinase selectivity, cellular potency, and pharmacokinetic behavior. The patent family exemplified by US 9,126,947 explicitly demonstrates that replacement of the 2-aminobenzoate ester with alternative aryl or heteroaryl amides can shift inhibition from dual ALK/c-Met activity to selectivity for individual kinases, with IC50 differences exceeding 100-fold [1]. Furthermore, the ethyl ester of the target compound is susceptible to hydrolysis, generating the corresponding carboxylic acid, which may exhibit altered membrane permeability and target engagement compared to the parent ester — a property not shared by non-ester analogs such as N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. These structure-activity relationship (SAR) cliffs mean that generic substitution without explicit comparative data carries a high risk of failed experimental replication.

Quantitative Differentiation Evidence for Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate vs. Closest Analogs


Kinase Inhibition Class Evidence: Pyridazine-3-Carboxamide Scaffold Potency Against ALK and c-Met

The pyridazine-3-carboxamide scaffold to which this compound belongs has demonstrated unexpected and potent inhibition of ALK and c-Met kinases in biochemical assays. According to the patent literature, representative compounds within this class exhibit IC50 values below 100 nM against both ALK and c-Met [1]. By contrast, structurally distinct pyridazine derivatives (e.g., pyridazinone-based TYK2 inhibitors) show selectivity for the JAK family with negligible ALK activity [2]. This class-level kinase profile differentiates the pyrrolidinyl-pyridazine carboxamide series from other pyridazine-containing scaffolds and supports its prioritization for oncology programs targeting ALK-driven or c-Met-driven malignancies.

Kinase inhibition ALK c-Met Cancer therapeutics

Ester Moiety Differentiation: Hydrolyzable Ethyl Benzoate vs. Non-Ester Analogs

The ethyl 2-aminobenzoate moiety of the target compound distinguishes it from non-ester analogs such as N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1910662-14-4). The ester functional group can undergo enzymatic or chemical hydrolysis to yield the corresponding carboxylic acid (2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoic acid), a transformation that introduces a formal negative charge at physiological pH (carboxylate pKa ~4.2) and reduces predicted membrane permeability. This property is absent in the benzyl amide analog, which lacks a hydrolyzable group . For research programs investigating prodrug strategies or requiring controlled release of the active carboxylate metabolite, the ethyl ester functionality provides a distinct experimental handle.

Prodrug design Carboxylic acid Ester hydrolysis Membrane permeability

Regioisomeric Benzoate Positioning: Ortho-Substitution vs. Para-Substitution in Analog Series

The target compound features an ortho-substituted (2-aminobenzoate) arrangement, in contrast to para-substituted analogs such as ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate . In kinase inhibitor design, the ortho-substitution pattern can enforce a distinct torsional angle between the pyridazine-carboxamide plane and the benzoate ring, potentially influencing the orientation of the ester group within the solvent-exposed region of the ATP-binding pocket. Published SAR studies within the pyridazine-3-carboxamide patent family indicate that moving the carboxamide attachment from the ortho to the para position of the phenyl ring can alter kinase selectivity profiles, with some para-substituted analogs showing reduced c-Met inhibition [1].

Regioisomerism Binding conformation SAR ortho-substitution

Optimal Research and Preclinical Application Scenarios for Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate


ALK/c-Met Dual Kinase Inhibitor Screening Libraries

Based on the class-level kinase inhibition evidence from patent US 9,126,947 [1], this compound is optimally deployed as a component of focused screening libraries targeting ALK and c-Met kinases. Its pyrrolidinyl-pyridazine core is a recognized pharmacophore for dual ALK/c-Met inhibition, providing a starting point for hit-to-lead optimization in non-small cell lung cancer (NSCLC) and other ALK-driven malignancies.

Prodrug Feasibility and Metabolite Identification Studies

The hydrolyzable ethyl ester moiety enables this compound to serve as a model substrate for esterase-mediated prodrug activation studies. Researchers investigating the conversion of ester prodrugs to active carboxylic acid metabolites — a strategy employed in several approved kinase inhibitors — can use this compound to establish baseline hydrolysis rates, metabolite profiling, and permeability differentials between ester and carboxylate forms.

Structure-Activity Relationship (SAR) Expansion Around the Benzoate Ester Region

The ortho-substituted ethyl benzoate group represents a distinct SAR vector compared to more commonly explored para-substituted analogs. Medicinal chemistry teams seeking to diversify their pyridazine-3-carboxamide leads can procure this compound as a comparator to evaluate how regioisomeric benzoate positioning affects target engagement, cellular potency, and pharmacokinetic properties [1].

Quote Request

Request a Quote for Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.